

3-Chloro-4-(4'-fluorobenzyl)phenylboronic acid CAS number

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Compound of Interest

Compound Name:	3-Chloro-4-(4'-fluorobenzyl)phenylboronic acid
Cat. No.:	B1368681

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An In-Depth Technical Guide to 3-Chloro-4-(4'-fluorobenzyl)phenylboronic acid

This guide provides a comprehensive technical overview of **3-Chloro-4-(4'-fluorobenzyl)phenylboronic acid**, a key building block for researchers and professionals in drug discovery and development. We will delve into its chemical properties, a robust synthetic pathway, quality control methodologies, and its primary application in carbon-carbon bond formation, all grounded in established scientific principles.

Core Compound Identification and Properties

3-Chloro-4-(4'-fluorobenzyl)phenylboronic acid is a substituted arylboronic acid, a class of compounds indispensable in modern organic synthesis. Its structure features a phenylboronic acid core functionalized with a chloro group and a 4-fluorobenzyl ether moiety. This specific combination of functional groups makes it a valuable intermediate for introducing a complex substituted phenyl ring into target molecules.

1.1. Physicochemical and Safety Data

The fundamental properties of the compound are summarized below for quick reference. Proper handling and storage are critical for maintaining its integrity and ensuring laboratory safety.

Property	Value	Source
CAS Number	849062-39-1	[1]
Molecular Formula	C ₁₃ H ₁₁ BClFO ₃	[1]
Molecular Weight	280.49 g/mol	[1]
Appearance	Solid	
Melting Point	181-186 °C	
Storage Temperature	-20°C	[1]

1.2. Safety and Handling

As with all laboratory reagents, appropriate personal protective equipment (PPE) should be used. This compound is classified as a skin, eye, and respiratory irritant.

Hazard Classification	GHS Codes	Precautionary Statements
Skin Irritant 2	H315	P261
Eye Irritant 2	H319	P305 + P351 + P338
STOT SE 3	H335	

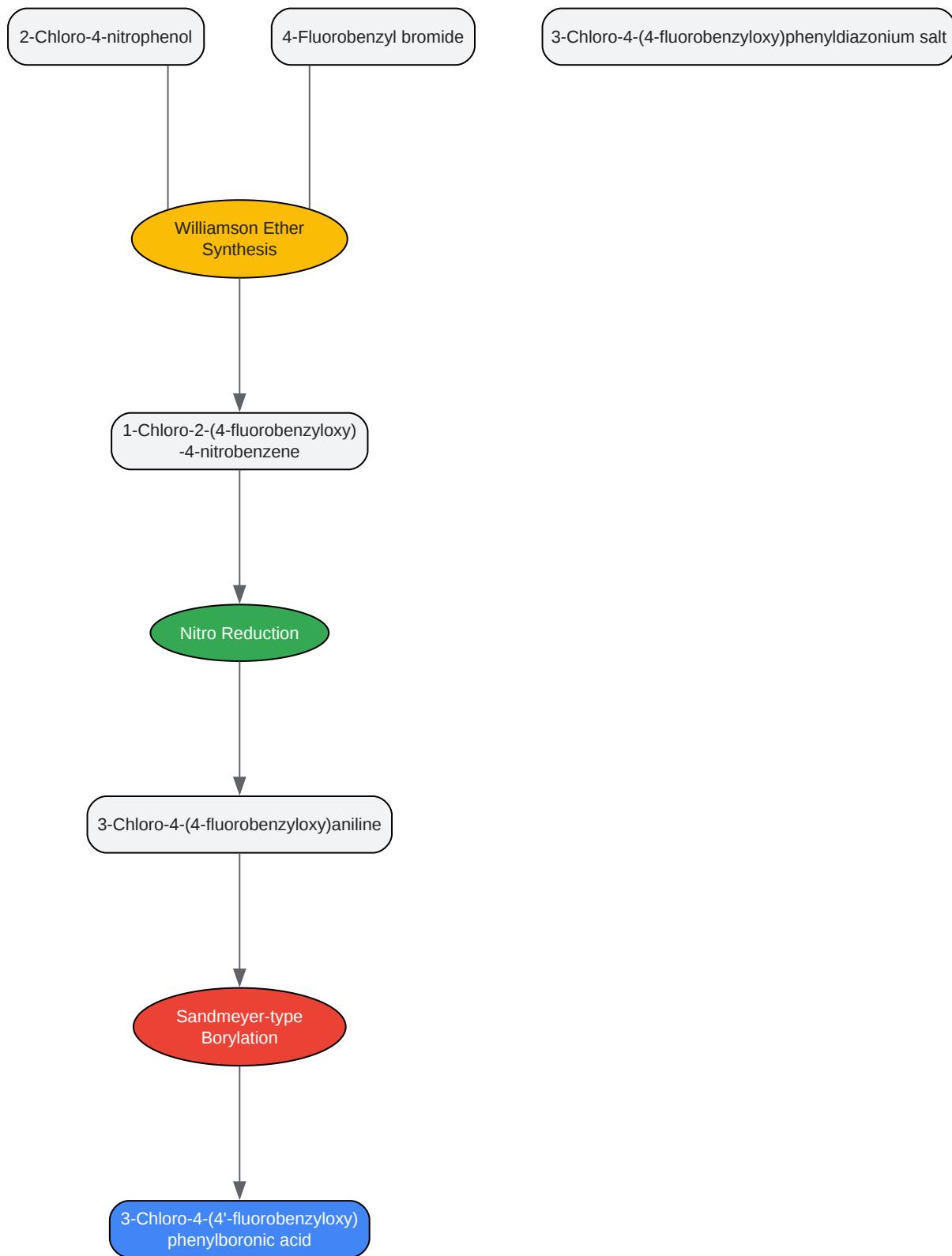
Source: Sigma-Aldrich

Synthesis Pathway and Rationale

While numerous specific synthetic routes exist for boronic acids, a common and logical pathway for **3-Chloro-4-(4'-fluorobenzyl)phenylboronic acid** involves a two-stage process: ether formation followed by borylation. This approach allows for the controlled construction of the substituted aromatic core before introducing the synthetically versatile boronic acid group.

2.1. Proposed Synthetic Workflow

The diagram below illustrates a plausible and efficient synthetic route starting from commercially available precursors.



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Caption: Proposed synthesis of the title compound.

2.2. Step-by-Step Synthetic Protocol

Step 1: Williamson Ether Synthesis This classic reaction forms the ether linkage. The phenoxide, generated by deprotonating 2-chloro-4-nitrophenol with a base, acts as a nucleophile, attacking the electrophilic benzyl carbon of 4-fluorobenzyl bromide.

- Dissolve 2-chloro-4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or Acetone).
- Add a base such as potassium carbonate (K_2CO_3 , 1.5 eq) and stir the mixture.
- Add 4-fluorobenzyl bromide (1.1 eq) dropwise at room temperature.
- Heat the reaction mixture (e.g., to 60-80°C) and monitor by TLC until the starting material is consumed.
- After cooling, perform an aqueous workup by adding water and extracting the product with an organic solvent like ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Chloro-2-(4-fluorobenzyl)-4-nitrobenzene.[\[2\]](#)

Step 2: Reduction of the Nitro Group The nitro group is reduced to an amine, which is a necessary precursor for the subsequent borylation step.

- Dissolve the crude nitro compound (1.0 eq) in a solvent like ethanol or acetic acid.
- Add a reducing agent. A common choice is iron powder (Fe) in the presence of an acid (e.g., acetic acid or ammonium chloride solution).[\[2\]](#)
- Reflux the mixture for several hours, monitoring for the disappearance of the starting material.
- Filter the hot reaction mixture to remove the iron salts and concentrate the filtrate.

- Neutralize with a base (e.g., NaOH solution) and extract the resulting aniline, 3-Chloro-4-(4-fluorobenzyl)aniline, with an organic solvent.
- Purify the product, typically by column chromatography.

Step 3: Sandmeyer-type Borylation This sequence transforms the aniline into the target boronic acid. The amine is first converted to a diazonium salt, which is then subjected to a borylation reaction.

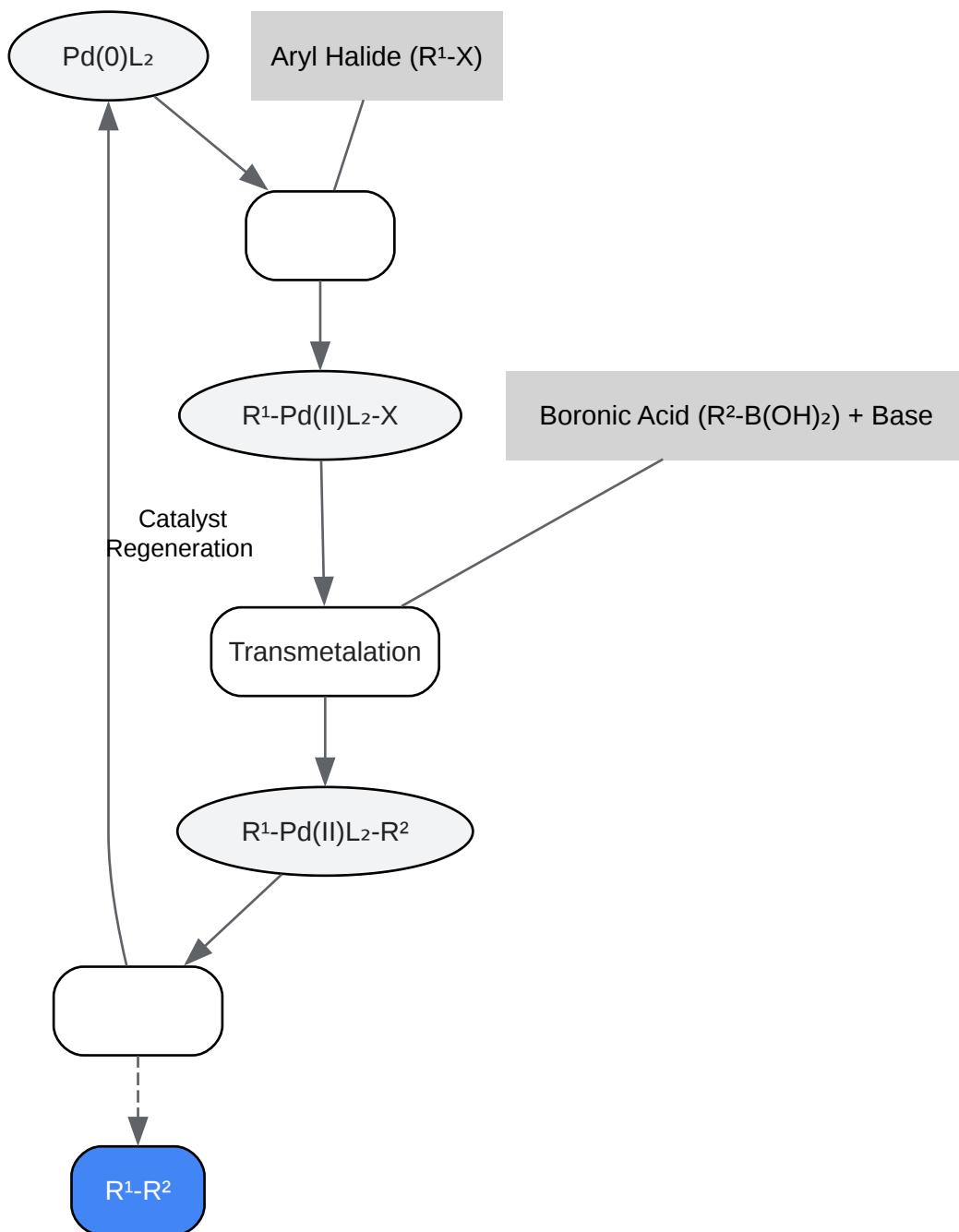
- Dissolve the purified aniline (1.0 eq) in an aqueous acidic solution (e.g., HCl/H₂O).
- Cool the solution to 0-5°C in an ice bath.
- Add a solution of sodium nitrite (NaNO₂, 1.05 eq) in water dropwise, maintaining the low temperature to form the diazonium salt.
- In a separate flask, prepare the borylation reagent. This can be achieved through various established methods, often involving a palladium catalyst and a boron source like bis(pinacolato)diboron. A more direct approach from the diazonium salt can also be employed.
- Slowly add the cold diazonium salt solution to the borylation mixture.
- Allow the reaction to warm to room temperature and stir until completion.
- Perform an aqueous workup and extract the boronic acid. Purification is often achieved by recrystallization or column chromatography to yield the final product.^[3]

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of **3-Chloro-4-(4'-fluorobenzyl)phenylboronic acid** is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, making it a cornerstone of synthetic chemistry for creating biaryl structures found in many pharmaceuticals and functional materials.^[4]

3.1. The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

3.2. Experimental Protocol: A Representative Coupling Reaction

This protocol describes a general procedure for coupling **3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid** with a generic aryl bromide (Ar-Br). Note: Optimization of catalyst, base, and solvent may be required for specific substrates.

- Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), **3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid** (1.2 eq), and a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3-5 mol%).
- Reagent Addition: Add a base, such as potassium phosphate (K_3PO_4 , 2.0 eq) or potassium carbonate (K_2CO_3 , 2.0 eq).^[5]
- Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is commonly effective.
- Reaction: Heat the mixture with vigorous stirring to 90-110°C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
- Workup: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.^[6]

Quality Control and Analysis

Ensuring the purity of the boronic acid is critical for successful and reproducible downstream reactions. High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is an ideal method for this purpose.

4.1. Protocol: Purity Analysis by LC-MS

This method provides a rapid and highly sensitive assessment of compound purity.

- Sample Preparation: Prepare a stock solution of the boronic acid in methanol at 1 mg/mL. Create a dilution series (e.g., down to 1 $\mu\text{g}/\text{mL}$) using a mixture of 50:50 methanol/water.^[7]
- HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water.
- Mobile Phase B: Acetonitrile.
- Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, and then re-equilibrate. A typical run time is 5-7 minutes.[7]
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2-5 µL.

- MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for boronic acids.
 - Detection: Use Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan mode for qualitative purity assessment.[7]
 - Data Analysis: Integrate the peak area of the parent ion corresponding to the boronic acid. Purity is determined by the relative area of the main peak compared to any impurity peaks.

Conclusion

3-Chloro-4-(4'-fluorobenzyl)phenylboronic acid is a strategically designed building block for advanced organic synthesis. Its utility is primarily demonstrated in the robust and versatile Suzuki-Miyaura cross-coupling reaction, which is a key transformation in the synthesis of complex molecules for drug discovery and materials science.[8][9] The synthetic and analytical protocols detailed in this guide provide a framework for the effective use and quality assessment of this important reagent, empowering researchers to construct novel molecular architectures with confidence and precision.

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